(-)-Praeruptorin A

Enantioselective pharmacology Vascular smooth muscle relaxation Calcium channel blockade

(-)-Praeruptorin A (Isopteryxin) is the (-) enantiomer of praeruptorin A, a pyranocoumarin from Peucedanum praeruptorum. Unlike its (+)-counterpart, (-)-praeruptorin A retains vasorelaxant activity independent of endothelium and nitric oxide synthase, making it the definitive choice for direct calcium channel blockade studies in vascular smooth muscle. Do not substitute with racemic mixtures or the (+)-enantiomer—only the (-) form guarantees endothelium-independent calcium antagonism. Also serves as a certified analytical reference standard (HPLC≥98%) for quality control of Bai-Hua Qian-Hu herbal products. Bulk quantities available; contact for quote.

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
CAS No. 14017-71-1
Cat. No. B600523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Praeruptorin A
CAS14017-71-1
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
InChIInChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1
InChIKeyXGPBRZDOJDLKOT-YRCPKEQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Praeruptorin A (CAS 14017-71-1): Baseline Chemical Identity and Pharmacological Classification for Research Procurement


(-)-Praeruptorin A (CAS 14017-71-1, synonym: Isopteryxin) is a pyranocoumarin natural product isolated from the dried roots of Peucedanum praeruptorum Dunn (Apiaceae), commonly known as Bai-Hua Qian-Hu in traditional Chinese medicine [1]. With the molecular formula C21H22O7 and a molecular weight of 386.4 g/mol, the compound functions as a calcium channel blocker (Ca²⁺-influx blocker) and K⁺-channel opener, demonstrating relaxant effects on vascular and tracheal smooth muscle [2]. As the (-) stereoisomer, this compound exhibits distinct pharmacological characteristics from its (+)-enantiomer counterpart, including differential dependence on endothelium and nitric oxide synthesis for vasorelaxant activity [3].

Why Generic Substitution of (-)-Praeruptorin A with Other Pyranocoumarins or Enantiomers Is Scientifically Inadvisable


Pyranocoumarins from Peucedanum praeruptorum, including praeruptorins A, B, C, D, and E, exhibit non-interchangeable pharmacological profiles despite structural similarities [1]. The two enantiomers of praeruptorin A display distinct relaxant effects on isolated rat aorta rings, with (+)-praeruptorin A demonstrating significantly greater potency than (-)-praeruptorin A against both KCl- and phenylephrine-induced contractions, and the two enantiomers differ fundamentally in their dependence on endothelial nitric oxide synthase for vasorelaxation [2]. Furthermore, within the pyranocoumarin class, Pd-Ia (dl-praeruptorin A), pteryxin, and peucedanocoumarin II exhibit differential relaxant efficacies in tracheal and pulmonary arterial preparations at equivalent concentrations [3]. These documented stereochemical and structural determinants of activity preclude simple generic substitution.

(-)-Praeruptorin A: Quantified Differentiation Evidence for Research and Industrial Selection


Enantiomer-Dependent Vasorelaxant Activity: (-)-Praeruptorin A Versus (+)-Praeruptorin A in Isolated Rat Aorta

In isolated rat aortic rings with intact endothelium, (+)-praeruptorin A exhibited significantly more potent relaxation than (-)-praeruptorin A against both KCl-induced and phenylephrine-induced contractions [1]. Critically, removal of the endothelium or pretreatment with L-NAME (NOS inhibitor) or methylene blue (guanylyl cyclase inhibitor) markedly reduced the relaxant effect of (+)-praeruptorin A but did not affect (-)-praeruptorin A [1]. This indicates (-)-praeruptorin A produces vasorelaxation through a mechanism less dependent on endothelial nitric oxide synthesis than its (+)-enantiomer [1].

Enantioselective pharmacology Vascular smooth muscle relaxation Calcium channel blockade

Comparative Smooth Muscle Relaxation: dl-Praeruptorin A (Pd-Ia) Versus Peucedanocoumarin II in Rabbit Trachea

In isolated rabbit tracheal preparations constricted with 40 mM KCl, Pd-Ia (dl-praeruptorin A) at a concentration of 30 μM produced complete relaxation [1]. In direct comparison, peucedanocoumarin II (P-II) at the identical concentration of 30 μM showed only partial relaxation [1]. Additionally, the relaxant response to Pd-Ia in KCl-constricted preparations was significantly more potent than in acetylcholine-constricted preparations, consistent with calcium antagonistic action [1].

Smooth muscle pharmacology Tracheal relaxation Calcium antagonism

Antimicrobial Activity: Praeruptorin A Versus Praeruptorin B Against Streptococcus agalactiae

In antimicrobial susceptibility testing against Streptococcus agalactiae, praeruptorin A demonstrated a minimum inhibitory concentration (MIC) of 100 μg/mL, whereas the ethyl acetate extract (AcOEt) from which it was isolated exhibited a higher MIC of 250 μg/mL [1]. In the Artemia salina cytotoxicity assay, praeruptorin A showed an LC50 of 121.2 μg/mL, compared to praeruptorin B which displayed greater cytotoxicity with an LC50 of 34.5 μg/mL [1].

Antimicrobial susceptibility Natural product screening Streptococcus agalactiae

Pharmacokinetic Profile: dl-Praeruptorin A Intravenous Administration Parameters in Rats

Following single intravenous administration of dl-praeruptorin A (Pd-Ia) to rats, the compound exhibited rapid distribution and elimination with a mean elimination half-life (t½) of approximately 57.46–60.87 min across doses of 5–20 mg/kg [1]. Linear pharmacokinetics were observed within this dose range [1]. The compound demonstrated preferential tissue distribution to spleen, heart, and lung, and its low polarity enabled crossing of the blood-brain barrier [1]. Total 24-hour recoveries were low (0.097% in bile, 0.120% in urine, and 0.009% in feces), suggesting extensive hepatic first-pass metabolism [1]. Notably, CYP3A4 (human) and CYP3A1/2 (rat) have been identified as the primary cytochrome P450 isoforms mediating praeruptorin A metabolism [2].

Pharmacokinetics Tissue distribution Drug metabolism

Purity and Quality Control Requirements: (-)-Praeruptorin A as an Analytical Reference Standard

(-)-Praeruptorin A (CAS 14017-71-1) is employed as an analytical reference standard for the quality control of Peucedanum praeruptorum Dunn herbal materials and formulations [1]. HPLC methods have been established for simultaneous determination of praeruptorin A and praeruptorin B content in herbal preparations, with praeruptorin A serving as one of the primary chemical markers for authentication and standardization [1]. Commercial analytical standards typically specify purity levels of ≥98% as determined by HPLC, with characterization by mass spectrometry and NMR . The compound is supplied as a white powder with molecular formula C21H22O7 and molecular weight of 386.4 g/mol .

Analytical chemistry Quality control Reference standard

Caco-2 Permeability and Metabolic Hydrolysis: Enantiomer Transport Characteristics

In Caco-2 cell monolayer permeability studies, praeruptorin A enantiomers exhibited rapid transport across the intestinal epithelial barrier, accompanied by partial hydrolysis to khellactone mediated by carboxylesterases during permeation [1]. This in vitro model of intestinal absorption provides mechanistic understanding of the oral bioavailability limitations of praeruptorin A, which is consistent with the low systemic recovery observed in in vivo pharmacokinetic studies [1]. The carboxylesterase-mediated hydrolysis to khellactone, a known active metabolite, indicates that the parent compound serves as a prodrug that generates additional pharmacologically active species [1].

Intestinal absorption Drug transport Carboxylesterase metabolism

(-)-Praeruptorin A: Validated Application Scenarios for Research and Industrial Use


Enantioselective Pharmacology Studies of Calcium Channel Blockade

(-)-Praeruptorin A is optimally suited for investigations of endothelium-independent calcium channel blockade in vascular smooth muscle preparations. As demonstrated in isolated rat aorta studies, this enantiomer retains vasorelaxant activity after endothelial removal and NOS/guanylyl cyclase inhibition, unlike (+)-praeruptorin A which loses substantial activity under these conditions [1]. Researchers studying calcium antagonism mechanisms without the confounding influence of endothelial nitric oxide pathways should select the (-) enantiomer over the (+) form or racemic mixtures.

Tracheal and Pulmonary Smooth Muscle Relaxation Assays

dl-Praeruptorin A (Pd-Ia) demonstrates complete relaxation of KCl-constricted isolated rabbit tracheal preparations at 30 μM, outperforming the structurally related pyranocoumarin peucedanocoumarin II which exhibits only partial relaxation at identical concentration [1]. This validated calcium antagonistic action in respiratory smooth muscle supports its use in preclinical models of airway hyperresponsiveness and pulmonary hypertension research [1].

Analytical Quality Control of Peucedanum praeruptorum Herbal Materials

(-)-Praeruptorin A serves as a validated analytical reference standard for the quantitative determination and qualitative authentication of Peucedanum praeruptorum Dunn (Bai-Hua Qian-Hu) raw materials and finished herbal products [1]. Established RP-HPLC methods using C18 columns with UV detection enable simultaneous quantification of praeruptorin A alongside other coumarin constituents such as praeruptorin B, supporting compliance with pharmacopoeial quality specifications [1]. Analytical laboratories should procure certified reference materials with documented purity of ≥98% as verified by HPLC, MS, and NMR [2].

In Vivo Pharmacokinetic and Tissue Distribution Studies

For in vivo investigations requiring well-characterized pharmacokinetic parameters, dl-praeruptorin A (Pd-Ia) offers established baseline data including elimination half-life (t½ ≈ 57–61 min in rats), linear kinetics across 5–20 mg/kg i.v. doses, and preferential tissue accumulation in spleen, heart, and lung [1]. Its capacity to cross the blood-brain barrier due to low polarity further supports central nervous system distribution studies [1]. Researchers must account for extensive CYP3A-mediated hepatic metabolism and carboxylesterase-mediated hydrolysis to khellactone when interpreting systemic exposure data [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Praeruptorin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.